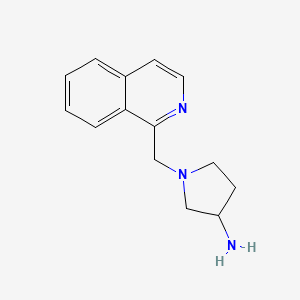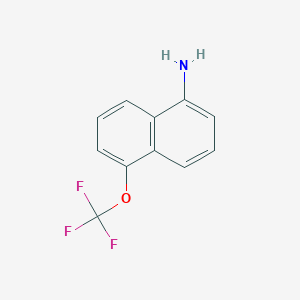
2-(4-Methoxy-3-methylphenyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxy-3-methylphenyl)azepane: is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include a seven-membered azepane ring attached to a methoxy-methylphenyl group .
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under controlled conditions . Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production methods for 2-(4-Methoxy-3-methylphenyl)azepane are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for cost-effectiveness and scalability .
化学反应分析
Types of Reactions: 2-(4-Methoxy-3-methylphenyl)azepane can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
2-(4-Methoxy-3-methylphenyl)azepane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic properties, including its effects on neurological pathways.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)azepane involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed that the compound can modulate enzyme activity and protein interactions, potentially affecting various biological processes .
相似化合物的比较
- 2-(4-Methoxyphenyl)azepane
- 2-(3-Methylphenyl)azepane
- 2-(4-Methylphenyl)azepane
Comparison: 2-(4-Methoxy-3-methylphenyl)azepane is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it a valuable tool in research .
属性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC 名称 |
2-(4-methoxy-3-methylphenyl)azepane |
InChI |
InChI=1S/C14H21NO/c1-11-10-12(7-8-14(11)16-2)13-6-4-3-5-9-15-13/h7-8,10,13,15H,3-6,9H2,1-2H3 |
InChI 键 |
RJUOODMAZIKLOR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2CCCCCN2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11882781.png)



![Indolizino[2,3-F]quinoxaline](/img/structure/B11882807.png)
![5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11882815.png)




![6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)


